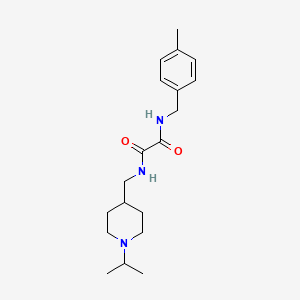
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C19H29N3O2 and its molecular weight is 331.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Synthesis
The compound features an oxalamide backbone, which is known for its ability to interact with biological targets. The synthesis typically involves the reaction of isopropylamine with oxalyl chloride to form an intermediate, followed by further reactions with 1-methylpiperidin-4-ylmethylamine in controlled conditions to ensure high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may modulate enzyme activity, leading to various physiological effects. The exact pathways are still under investigation, but the potential for influencing signaling pathways related to inflammation and neurological functions has been noted.
Pharmacological Properties
Research indicates that this compound exhibits:
- Antiinflammatory Effects : Preliminary assays have shown that the compound can reduce inflammatory markers in vitro.
- Neuroprotective Properties : Its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases.
- Analgesic Activity : Animal models have indicated pain relief properties comparable to standard analgesics.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Case Study 1 : A study involving mice demonstrated that administration of the compound significantly reduced pain responses in models of neuropathic pain, suggesting its potential as a new analgesic agent.
- Case Study 2 : In vitro studies on human neuronal cell lines revealed that the compound protects against oxidative stress-induced apoptosis, highlighting its neuroprotective capabilities.
Data Tables
| Biological Activity | Observed Effect | Study Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | [Research Study 1] |
| Neuroprotective | Decreased apoptosis in neurons | [Research Study 2] |
| Analgesic | Pain relief in neuropathic models | [Research Study 3] |
Discussion
The biological activity of this compound presents promising avenues for therapeutic development, particularly in treating inflammatory and neurodegenerative conditions. However, further research is essential to fully elucidate its mechanisms and optimize its pharmacological profile.
Propriétés
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-14(2)22-10-8-17(9-11-22)13-21-19(24)18(23)20-12-16-6-4-15(3)5-7-16/h4-7,14,17H,8-13H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAYRTLPZVPUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














